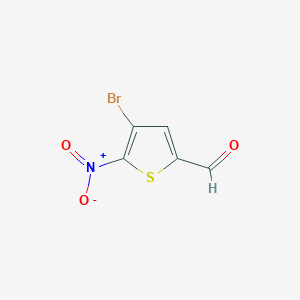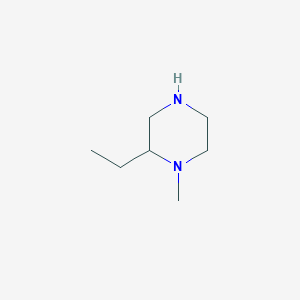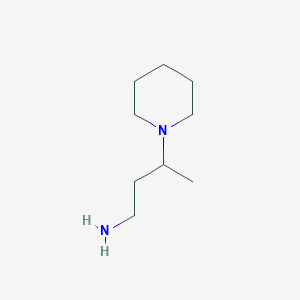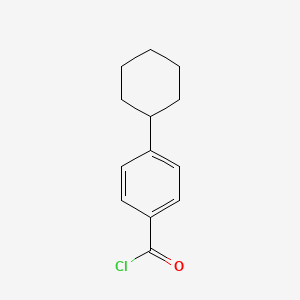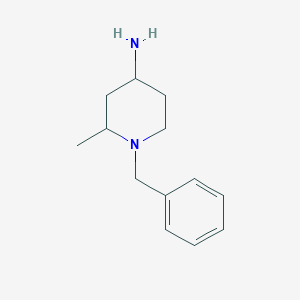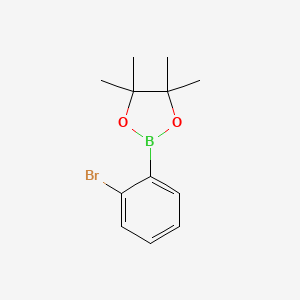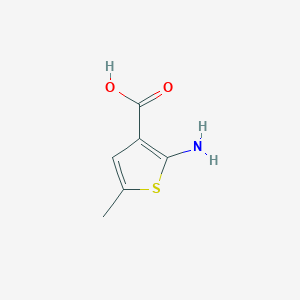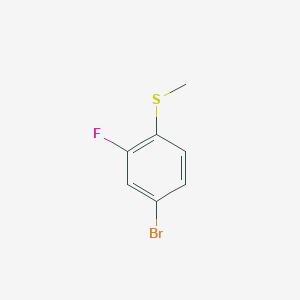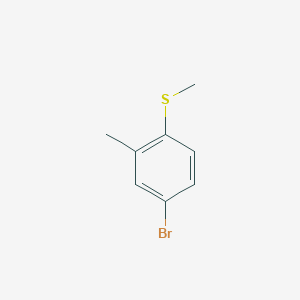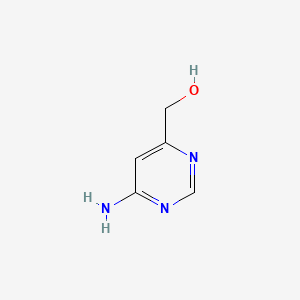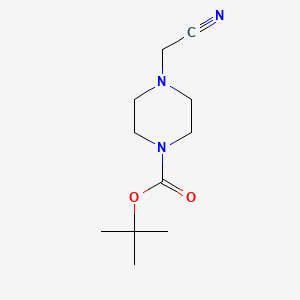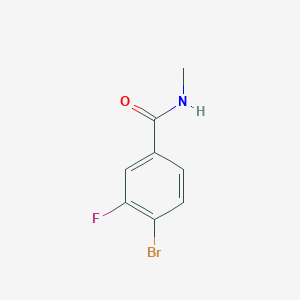![molecular formula C13H15N3O2 B1291420 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 28863-87-8](/img/structure/B1291420.png)
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a derivative of the spirohydantoin family, which has been the subject of various studies due to its potential pharmacological properties, particularly as anticonvulsant agents. The structure of these compounds typically includes a spiro-connection of a hydantoin and a cycloalkane ring, which in this case is a nonane ring .
Synthesis Analysis
The synthesis of spirohydantoin derivatives often involves the reaction of specific precursors such as diaroyl-1H-pyrrole-2,3-diones with amines or enamines to form the spiro-connection . In the case of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, the synthesis may include the reaction of 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones with arenesulfonyl chlorides in the presence of a base like triethylamine .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic methods, including UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction. The crystal structure of a related compound, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione, was found to crystallize in the triclinic P-1 space group, with two independent molecules in the asymmetric unit. The cyclopentane ring in this structure adopts an envelope conformation, and the crystal packing is stabilized by hydrogen bonds and various other intermolecular interactions .
Chemical Reactions Analysis
The reactivity of spirohydantoin derivatives can be influenced by the presence of substituents on the benzyl group, which can affect the electronic properties of the molecule. The interaction with arenesulfonyl chlorides to form 7-arenesulfonyl derivatives is an example of a chemical reaction that these compounds can undergo, which also imparts antibacterial activity against certain strains of bacteria .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirohydantoins, such as their lipophilicity, can be estimated by calculating their log P values. These properties are crucial for their potential as anticonvulsant drugs, as they affect the bioavailability and distribution of the compounds within the body. The effects of substituents on the absorption spectra of spirohydantoins have been interpreted using the Hammett equation, which correlates absorption frequencies with electronic properties of the substituents .
Applications De Recherche Scientifique
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application Summary : 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized and studied for their antimicrobial activity .
- Methods of Application : Efficient methods for the synthesis of these derivatives have been developed, affording intermediates and target compounds in high yields not requiring additional purification .
- Results : The synthesized compounds showed antimicrobial activity .
-
Antiproliferative, Cytotoxic, and Anticancer Agents
-
Inhibitors of Protein Arginine Deiminase
-
Catalyst for Enzymatic Transesterification Reaction
-
Antagonists of Integrin α L β 2
-
Treatment of Hepatitis C
-
Inhibitors of Matrix Metalloproteinases
- Field : Biochemistry
- Application Summary : Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases, which is significant in the uncontrolled division of connective tissue and collagen resulting in the absorption of the extracellular fluid .
-
Antagonists of Chemokine Receptors 2 and 5 (CCR2, CCR5)
-
Catalyst for Enzymatic Transesterification Reaction
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHBDUGHJGKVFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625198 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
CAS RN |
28863-87-8 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

